molecular formula C11H11NO3 B14544056 4-Hydroxy-3-methyl-3-phenylpyrrolidine-2,5-dione CAS No. 61837-71-6

4-Hydroxy-3-methyl-3-phenylpyrrolidine-2,5-dione

Cat. No.: B14544056
CAS No.: 61837-71-6
M. Wt: 205.21 g/mol
InChI Key: UFEVWVIASYCOAP-UHFFFAOYSA-N
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Description

4-Hydroxy-3-methyl-3-phenylpyrrolidine-2,5-dione is a heterocyclic compound that belongs to the pyrrolidine family. This compound is characterized by a five-membered ring structure containing nitrogen and oxygen atoms. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-3-methyl-3-phenylpyrrolidine-2,5-dione typically involves the reaction of N-hydroxysuccinimide with various reagents under controlled conditions. One common method includes the condensation of N-hydroxysuccinimide with an appropriate aldehyde or ketone in the presence of a base, followed by cyclization to form the pyrrolidine ring .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are used to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-3-methyl-3-phenylpyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrolidine derivatives, which can exhibit different biological activities and chemical properties .

Mechanism of Action

The mechanism of action of 4-Hydroxy-3-methyl-3-phenylpyrrolidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors to trigger signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-3-methyl-3-phenylpyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for the development of new therapeutic agents and chemical probes .

Properties

CAS No.

61837-71-6

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-hydroxy-3-methyl-3-phenylpyrrolidine-2,5-dione

InChI

InChI=1S/C11H11NO3/c1-11(7-5-3-2-4-6-7)8(13)9(14)12-10(11)15/h2-6,8,13H,1H3,(H,12,14,15)

InChI Key

UFEVWVIASYCOAP-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C(=O)NC1=O)O)C2=CC=CC=C2

Origin of Product

United States

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